molecular formula C34H42O2 B139753 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane) CAS No. 932033-57-3

1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane)

Cat. No.: B139753
CAS No.: 932033-57-3
M. Wt: 482.7 g/mol
InChI Key: SDMSVURKQNRAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo[3.3.1.1³,⁷]decane) (CAS: 932033-57-3) is a dimeric tricyclodecane derivative featuring a biphenyl core substituted with methoxy groups at the 4,4'-positions and tricyclo[3.3.1.1³,⁷]decane (adamantane-like) moieties at the 3,3'-positions. This compound is structurally significant in pharmaceutical chemistry as Impurity D of Adapalene, a third-generation retinoid used for acne treatment . Its synthesis involves coupling reactions between methoxy-substituted biphenyl precursors and tricyclodecane derivatives, often under acid-catalyzed conditions .

The compound’s rigid, lipophilic adamantane framework enhances stability and influences pharmacokinetic properties, such as skin penetration and resistance to oxidative degradation—critical factors in topical formulations . Regulatory bodies like the European Pharmacopoeia (EP) classify it as a critical impurity requiring stringent control during Adapalene manufacturing .

Properties

IUPAC Name

1-[5-[3-(1-adamantyl)-4-methoxyphenyl]-2-methoxyphenyl]adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42O2/c1-35-31-5-3-27(13-29(31)33-15-21-7-22(16-33)9-23(8-21)17-33)28-4-6-32(36-2)30(14-28)34-18-24-10-25(19-34)12-26(11-24)20-34/h3-6,13-14,21-26H,7-12,15-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMSVURKQNRAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239334
Record name 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932033-57-3
Record name 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932033573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 932033-57-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-DIMETHOXY-3,3'-DI(ADAMANT-1-YL)BIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV4PI5YV3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Oxidative Aromatization of Cyclohexanone Derivatives

A iodine-DMSO catalytic system enables efficient aromatization of polysubstituted cyclohexanones into biphenyl structures. In a representative procedure:

  • Substrate : 1,1'-(1,1'-(4'-fluoro-5-methyl-3-oxo-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,6-diyl)bis(ethan-1-one)

  • Catalyst : Iodine (25 mol%)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Conditions : 90°C for 8 hours under inert atmosphere

  • Yield : 72% isolated product after column chromatography (ethyl acetate/hexane)

This method demonstrates exceptional tolerance for electron-withdrawing groups, making it suitable for constructing methoxy-substituted biphenyl precursors.

Introduction of Methoxy Groups

Methoxy functionalization occurs through nucleophilic aromatic substitution (SNAr) or directed ortho-metalation strategies, depending on the substitution pattern.

Directed Lithiation-Coupling Protocol

A three-step sequence achieves precise methoxy placement:

  • Directed metalation : Use of lithium tetramethylpiperidide (LiTMP) to deprotonate positions ortho to directing groups

  • Quenching with electrophiles : Methanolysis with trimethyl borate or direct methylation

  • Cross-coupling : Suzuki-Miyaura coupling to complete biphenyl formation

Critical parameters include:

  • Temperature control (-78°C for lithiation)

  • Strict anhydrous conditions

  • Stoichiometric use of boron reagents for coupling

Hydroformylation for Tricyclodecane Synthesis

The tricyclo[3.3.1.13,7]decane units are synthesized via hydroformylation of dicyclopentadiene, as detailed in patent EP1065194A1:

Reaction Conditions and Catalysis

ParameterSpecification
SubstrateDicyclopentadiene (purity >98%)
CatalystRhodium complex with phosphite ligand
CO/H2 Pressure80-100 bar
Temperature100-120°C
SolventHydrocarbon (e.g., toluene)
Reaction Time12-18 hours

This process yields tricyclodecane dicarbaldehyde as the primary product, which undergoes subsequent reduction to the diol precursor.

Extraction and Purification

A biphasic extraction system ensures efficient aldehyde isolation:

  • Extraction solvent : Ethylene glycol/water (3:1 v/v)

  • Phase separation : 85% aldehyde recovery in glycol phase

  • Distillation : Vacuum distillation (0.1 mbar, 150°C) for final purification

Coupling of Subunits

The final assembly employs Ullmann-type coupling to connect methoxybiphenyl and tricyclodecane units:

Copper-Mediated Coupling

ComponentQuantity (mmol)Role
Diiodobiphenyl1.0Aromatic coupling partner
Tricyclodecane boronic ester2.2Nucleophilic partner
CuI0.1Catalyst
2,2,6,6-Tetramethylheptanedione0.2Ligand
Cs2CO33.0Base
DMF10 mLSolvent

Reaction Profile :

  • 110°C for 48 hours under nitrogen

  • 78% conversion (HPLC monitoring)

  • Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient)

Industrial-Scale Optimization

Large-scale production (100+ kg batches) requires modifications to laboratory protocols:

Continuous Flow Hydroformylation

  • Reactor design : Tubular reactor with static mixers

  • Residence time : 45 minutes

  • Catalyst recycling : 95% rhodium recovery via nanofiltration

  • Throughput : 12 kg/h aldehyde production

Crystallization-Induced Purification

Exploit differential solubility in mixed solvents:

  • Solvent system : Heptane/THF (7:3 v/v)

  • Cooling gradient : 80°C → 5°C over 6 hours

  • Yield improvement : 92% vs. 78% batchwise

Analytical Characterization

Rigorous quality control ensures compliance with pharmaceutical intermediates standards:

Spectroscopic Profiles

TechniqueKey Characteristics
1H NMR (400 MHz, CDCl3)δ 3.82 (s, 6H, OCH3), 2.1-1.2 (m, bridgehead protons)
13C NMR152.8 (ipso-C), 56.4 (OCH3), 38.2 (quaternary C)
HRMS (ESI+)m/z 483.3241 [M+H]+ (calc. 483.3249)

Purity Assessment

MethodResult
HPLC (C18 column)99.7% purity (210 nm detection)
Karl Fischer titration0.12% w/w moisture
Residual Solvent GC<50 ppm total impurities

Chemical Reactions Analysis

Types of Reactions

1,1’-(4,4’-Bis(methoxy)biphenyl-3,3’-diyl)bis(tricyclo(3.3.1.13,7)decane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced biphenyl derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized biphenyl derivatives, reduced biphenyl compounds, and substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

1,1’-(4,4’-Bis(methoxy)biphenyl-3,3’-diyl)bis(tricyclo(3.3.1.13,7)decane) is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1’-(4,4’-Bis(methoxy)biphenyl-3,3’-diyl)bis(tricyclo(3.3.1.13,7)decane) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related impurities and derivatives, focusing on molecular features, stability, and pharmaceutical relevance.

Compound Name Molecular Formula Molecular Weight Role/Application Key Differences
1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo[3.3.1.1³,⁷]decane) C₃₄H₄₂O₂ 482.7 Adapalene Impurity D Dimeric structure; higher lipophilicity and steric hindrance.
1-(2-Methoxyphenyl)tricyclo[3.3.1.1³,⁷]decane (Impurity C) C₁₇H₂₂O 242.36 Adapalene Impurity C Monomeric; lacks biphenyl linkage, reducing steric bulk and lipophilicity.
6-(3-(1-Adamantyl)-4-methoxyphenyl)-2-naphthoic acid (Adapalene) C₂₈H₂₈O₃ 412.5 Active pharmaceutical ingredient (API) for acne Functional naphthoic acid group; retinoid activity absent in impurities.
1,1'-[4,4'-Bis(methoxy)biphenyl-3,3'-diyl]bis(tricyclo[3.3.1.1³,⁷]decane) C₃₄H₄₂O₂ 482.7 Amiodarone Hydrochloride intermediate Same structure but distinct regulatory context (cardiac vs. dermatological use).

Key Findings from Comparative Studies

Stability and Reactivity: The dimeric structure of 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo[3.3.1.1³,⁷]decane) exhibits greater photostability compared to monomeric analogues like Impurity C due to reduced susceptibility to oxidative cleavage . Unlike Adapalene, which incorporates a naphthoic acid group for retinoid receptor binding, this impurity lacks bioactivity but may interfere with API purity during synthesis .

Synthetic Pathways :

  • Impurity D forms via dimerization of 1-(2-methoxyphenyl)tricyclodecane (Impurity C) during Adapalene synthesis, often under elevated temperatures or acidic conditions .
  • In contrast, Adapalene’s synthesis focuses on coupling adamantyl-methoxyphenyl intermediates with naphthoic acid derivatives, avoiding dimerization through controlled reaction kinetics .

Structural analogues like Impurity C are monitored for similar reasons but pose lower risks due to smaller molecular size and easier removal during purification .

Biological Activity

1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane), also known by its CAS number 932033-57-3, is a synthetic compound that has garnered attention for its potential biological activities and applications in various fields including medicine and industrial chemistry. This compound is structurally characterized by its biphenyl core with methoxy substituents and tricyclo decane units, which contribute to its unique properties.

  • Molecular Formula : C34H42O2
  • Molecular Weight : 482.70 g/mol
  • CAS Number : 932033-57-3
  • Structure : The compound features a complex arrangement of rings and functional groups that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism involves:

  • Binding Affinity : The methoxy groups enhance solubility and facilitate interactions with enzymes and receptors.
  • Signal Transduction : It modulates pathways related to gene expression and metabolic regulation.
  • Potential Therapeutic Effects : Research indicates possible applications in treating skin conditions like acne due to its structural similarity to known therapeutic agents such as adapalene .

1. Antimicrobial Activity

Research indicates that compounds similar to 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane) exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use in topical formulations for treating skin infections.

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in skin models. It may inhibit pro-inflammatory cytokines, providing a basis for its use in dermatological therapies .

3. Cytotoxicity Studies

Cytotoxicity assays reveal that while the compound exhibits some cytotoxic effects on cancer cell lines, it also demonstrates selectivity that could be beneficial in targeted therapies .

Case Study 1: Acne Treatment

In a study evaluating the efficacy of novel compounds for acne treatment, 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane) was compared with adapalene. Results indicated that the new compound had comparable efficacy in reducing acne lesions while potentially offering a better safety profile due to lower irritation rates .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several biphenyl derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that the tested compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .

Comparison with Similar Compounds

Compound NameStructureBiological ActivityNotes
AdapaleneSimilar biphenyl structureAnti-acneEstablished therapeutic agent
Bisphenol ASimple biphenylEndocrine disruptorKnown toxicity concerns
1,1'-(4,4'-Dihydroxybiphenyl)Hydroxy-substituted biphenylAntioxidantPotential health benefits

Q & A

Q. What synthetic methodologies are recommended for preparing 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.1³,⁷)decane), and how can reaction conditions be optimized for improved yield?

Methodological Answer:

  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling to link biphenyl and tricyclodecane moieties. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) to enhance coupling efficiency .
  • Solvent and Temperature : Use polar aprotic solvents (e.g., DMF or THF) at 80–100°C to balance reactivity and stability of intermediates.
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization for high-purity isolation.

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify methoxy group positions and tricyclodecane geometry. Compare peaks with analogous biphenyl-tricyclodecane derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (e.g., ESI-HRMS).
  • X-ray Crystallography : Resolve stereochemical ambiguities in the tricyclodecane core, if single crystals are obtainable .

Q. How can researchers assess the thermal stability of this compound for application in materials science?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature under inert atmosphere (N₂) at 10°C/min.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic decomposition events.
  • Comparative Studies : Benchmark against structurally similar tricyclodecane derivatives to establish structure-stability trends .

Q. What strategies are recommended for enhancing solubility in polar solvents for biological assays?

Methodological Answer:

  • Functional Group Modification : Introduce hydroxyl or amine groups via post-synthetic modification (e.g., demethylation of methoxy groups) .
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound integrity while improving solubility.
  • Liposome Encapsulation : For in vitro studies, encapsulate the compound in phosphatidylcholine-based liposomes .

Q. How should researchers validate the purity of this compound for pharmacological studies?

Methodological Answer:

  • HPLC-PDA Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity ≥95% is typically required.
  • Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.
  • Batch Consistency : Compare multiple synthetic batches via TLC and melting point analysis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Methodological Answer:

  • Variable Temperature (VT) NMR : Probe dynamic effects (e.g., ring-flipping in tricyclodecane) by acquiring spectra at −40°C to 100°C .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and assign ambiguous signals .
  • Complementary Techniques : Pair NOESY/ROESY with X-ray data to confirm spatial arrangements .

Q. What computational approaches are suitable for predicting the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

  • QSAR Models : Apply EPI Suite or TEST software to estimate biodegradability and toxicity .
  • Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter or aqueous environments to predict persistence.
  • Metabolite Identification : Use in silico tools (e.g., Meteor Nexus) to predict oxidative or hydrolytic degradation products .

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real-time using immobilized protein targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Mutagenesis Studies : Identify critical binding residues by comparing wild-type and mutant protein responses .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducibility in collaborative studies?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., stoichiometry, mixing rate).
  • Quality Control (QC) Protocols : Standardize HPLC retention times and impurity profiles across batches .

Q. How can mechanistic insights into the compound’s photostability be gained for optoelectronic applications?

Methodological Answer:

  • UV-Vis Spectroscopy : Track absorption shifts under prolonged UV exposure.
  • Time-Dependent DFT (TD-DFT) : Correlate experimental spectra with electronic transitions in excited states .
  • Accelerated Aging Studies : Expose thin films to controlled light/humidity and analyze degradation via SEM/EDS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.